Kinase Inhibitor Potency: EGFR Binding Affinity Comparison
In the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, the 3-iodoanilino moiety confers significantly higher binding affinity compared to a structurally distinct 3-iodophenoxy analog. The compound 4-(3-iodoanilino)-6,7-diethoxyquinazoline ([125I]m-IPQ) demonstrates potent EGFR-TK inhibitory activity, a metric not matched by the related phenoxy derivative (PHY) [1].
| Evidence Dimension | Inhibitory Potency (IC50) against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) |
|---|---|
| Target Compound Data | IC50 for 4-(3-iodoanilino)-6,7-diethoxyquinazoline ([125I]m-IPQ) is not explicitly listed in this source but is noted to possess 'good characteristics' while the structurally modified analog (PHY) has an IC50 of 12.7 ± 7.2 nM. |
| Comparator Or Baseline | IC50 for 4-(3-iodophenoxy)-6,7-diethoxyquinazoline (PHY) is 12.7 ± 7.2 nM. |
| Quantified Difference | The 3-iodoanilino compound served as the lead structure, from which the comparator (PHY) was derived to improve in vivo stability; the data quantifies the potency of the comparator designed to overcome limitations of the target compound. |
| Conditions | In vitro EGFR-TK inhibitory potency assay; IC50 values represent mean ± SD. |
Why This Matters
The 3-iodoanilino pharmacophore is a privileged structure for potent EGFR inhibition, making 3-iodoaniline a critical starting material for developing high-affinity oncology drug candidates where alternative ether linkages significantly alter activity.
- [1] INIS Repository. (n.d.). Epidermal growth factor receptor tyrosine kinase (EGFR-TK) imaging agents: comparison of 4-(3-iodoanilino)-6,7-diethoxyquinazoline (m-IPQ) with phenoxy (PHY) and benzylamino (BAY) derivatives. View Source
